Bupivacaine-d9 N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

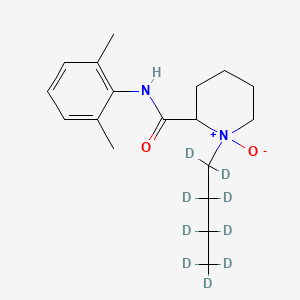

Bupivacaine-d9 N-Oxide is a stable isotope-labeled derivative of Bupivacaine, a widely used local anesthetic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. This modification is particularly useful in pharmacokinetic studies and analytical research, as it allows for precise tracking and quantification of the compound in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine-d9 N-Oxide typically involves the oxidation of Bupivacaine-d9. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is generally performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced analytical techniques is crucial in the industrial setting to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Bupivacaine-d9 N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the N-oxide functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include reduced forms of Bupivacaine-d9 and various substituted derivatives, depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Bupivacaine-d9 N-Oxide has several applications in scientific research:

Pharmacokinetic Studies: Used to track the distribution and metabolism of Bupivacaine in biological systems.

Analytical Chemistry: Serves as a reference standard in mass spectrometry and other analytical techniques.

Medical Research: Investigated for its potential use in developing new anesthetic formulations and understanding the metabolic pathways of Bupivacaine

Wirkmechanismus

Bupivacaine-d9 N-Oxide exerts its effects by blocking sodium channels in neuronal membranes, similar to Bupivacaine. This action inhibits the initiation and propagation of nerve impulses, leading to local anesthesia. The presence of the N-oxide group may influence the compound’s pharmacokinetics and interaction with molecular targets, although detailed studies are required to fully understand these effects .

Vergleich Mit ähnlichen Verbindungen

Bupivacaine: The parent compound, widely used as a local anesthetic.

Levobupivacaine: An enantiomer of Bupivacaine with a similar mechanism of action but a better safety profile.

Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties

Uniqueness: Bupivacaine-d9 N-Oxide is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This modification allows for precise tracking and quantification, providing insights that are not possible with the non-labeled compound .

Biologische Aktivität

Bupivacaine-d9 N-Oxide is a deuterated derivative of bupivacaine, a widely used local anesthetic. The incorporation of deuterium allows for enhanced tracking of metabolic pathways and pharmacokinetics in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts as a sodium channel blocker , inhibiting the influx of sodium ions through voltage-gated sodium channels (VGSCs) in neuronal membranes. This blockade prevents the generation and conduction of nerve impulses, leading to local anesthesia. The compound also interacts with other ion channels, including NMDA receptors and calcium channels, contributing to its analgesic effects .

Key Mechanisms:

- Sodium Channel Inhibition : this compound binds to the intracellular portion of VGSCs, disrupting normal sodium ion flow and inhibiting neuronal depolarization.

- Impact on Biochemical Pathways : The compound influences the sodium-potassium pump mechanism, reducing membrane permeability to sodium ions and thereby decreasing excitability in nerve cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals bimodal kinetics characterized by rapid uptake followed by prolonged release. Studies indicate that the compound can remain active in the system for up to 96 hours post-administration, allowing for extended analgesic effects .

Pharmacokinetic Parameters:

- Absorption : Rapid uptake within hours.

- Duration : Prolonged release observed over 96 hours.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP1A2) in the liver .

Biological Effects

Research indicates that this compound exhibits various biological effects beyond local anesthesia. It has been shown to modulate nitric oxide (NO) production in neutrophils, which may influence inflammatory responses .

Notable Findings:

- Nitric Oxide Generation : In studies involving cord blood and adult neutrophils, bupivacaine exposure resulted in lower NO production compared to other local anesthetics like lidocaine and ropivacaine .

- Cellular Effects : The compound affects both neuronal and muscle cells, inhibiting action potential propagation and reducing signal transmission efficiency .

Case Studies

Several case studies have documented the clinical applications and outcomes associated with this compound:

- Epidural Analgesia : In a case study involving epidural administration of bupivacaine, patients reported significant pain relief with minimal side effects when monitored for signs of local anesthetic toxicity .

- Postoperative Pain Management : A randomized clinical trial assessed the effectiveness of liposomal bupivacaine compared to standard formulations. While not directly involving this compound, it highlights the ongoing research into optimizing bupivacaine formulations for improved pain control .

Research Applications

This compound is utilized extensively in research settings for various applications:

- Pharmacokinetic Studies : Its deuterated nature allows for precise tracking of metabolic pathways in vivo.

- Mechanistic Studies : Researchers use this compound to investigate the interactions between local anesthetics and ion channels at a molecular level.

- Formulation Development : Ongoing studies aim to develop new delivery systems that enhance the efficacy and duration of local anesthetics .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1-oxidopiperidin-1-ium-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMRWWGDLLHXQD-JOJYFGIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.